(Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol
Overview
Description
“(tert-Butyldimethylsilyloxy)acetaldehyde” is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . It is also employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .
Molecular Structure Analysis
The molecular structure of “(tert-Butyldimethylsilyloxy)acetaldehyde” is represented by the SMILES stringCC(C)(C)Si(C)OCC=O
. The InChI key is MEBFFOKESLAUSJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“(tert-Butyldimethylsilyloxy)acetaldehyde” has a refractive index of 1.432 (lit.), a boiling point of 165-167 °C (lit.), and a density of 0.915 g/mL at 25 °C (lit.) . It should be stored at 2-8°C .Scientific Research Applications
Stereocontrol in Organic Synthesis
Stereocontrol is a key aspect in organic synthesis, particularly in the synthesis of complex molecules. The compound (Z)-2-((3S,5R)-3,5-bis((tert-butyldiMethylsilyl)oxy)-2-Methylenecyclohexylidene)ethanol plays a critical role in the stereocontrolled synthesis of various organic compounds. For instance, it has been utilized in the synthesis of (–)-tetrahydrolipstatin. This process involves several steps, including the conjugate addition, enolate n-hexylation, ester reduction, and hydroboration-oxidation, demonstrating the compound's utility in creating stereochemically complex structures (Fleming & Lawrence, 1998).
Catalysis and Isomerization Reactions
The compound plays a significant role in catalysis, particularly in isomerization reactions. It has been used in the presence of RuClH(CO)(PPh(3))(3) to successfully induce double-bond migration in organic molecules. This transformation is crucial in organic synthesis, especially in the formation of enol ethers and other valuable intermediates for further chemical transformations (Wakamatsu, Nishida, Adachi, & Mori, 2000).
Organometallic Chemistry
In the field of organometallic chemistry, this compound has been involved in the synthesis and study of various zirconium and hafnium complexes. These studies are significant for understanding the coordination chemistry and reactivity of these metal complexes, which have implications in catalysis and material science (Dagorne, Bellemin‐Laponnaz, & Romain, 2013).
Extraction and Separation Processes
This compound has also found applications in the extraction and separation of alcohols from water. Its efficacy in selectively separating alcohols like ethanol and butanol from aqueous mixtures has been explored, which is essential in processes like biofuel production and pharmaceutical applications (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).
Safety and Hazards
properties
IUPAC Name |
2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3Si2/c1-16-17(12-13-22)14-18(23-25(8,9)20(2,3)4)15-19(16)24-26(10,11)21(5,6)7/h12,18-19,22H,1,13-15H2,2-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRWHRXRPYRYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCO)C1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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